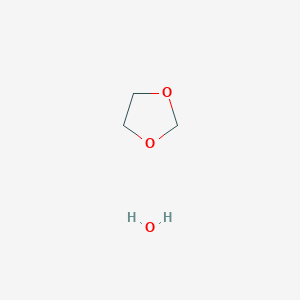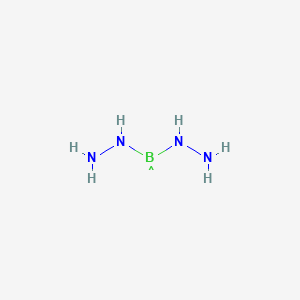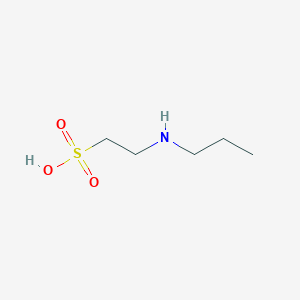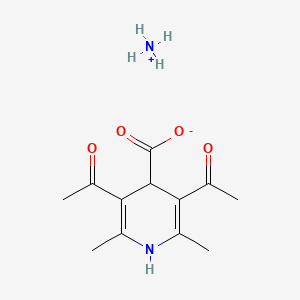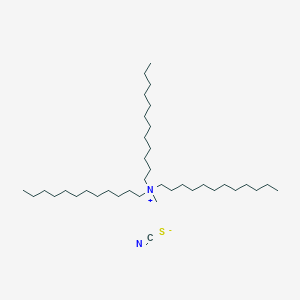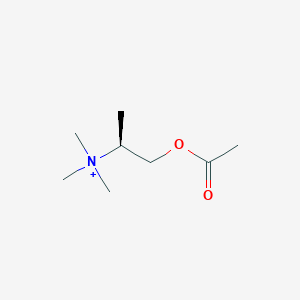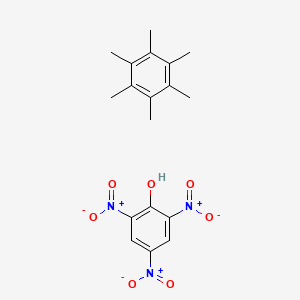
1,2,3,4,5,6-Hexamethylbenzene;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexamethylbenzene: is an aromatic hydrocarbon with the molecular formula C12H18 It is a derivative of benzene where all six hydrogen atoms are replaced by methyl groupsmellitene . 2,4,6-Trinitrophenol picric acid , is a nitroaromatic compound with the molecular formula C6H3N3O7 . It is a derivative of phenol where three hydrogen atoms are replaced by nitro groups. Both compounds are significant in various fields of chemistry and industry.
Méthodes De Préparation
1,2,3,4,5,6-Hexamethylbenzene: can be synthesized through the methylation of benzene using methanol in the presence of a catalyst such as aluminum chloride. Another method involves the oxidation of hexamethylcyclohexane. Industrial production typically involves the catalytic reaction of benzene with methanol at high temperatures and pressures .
2,4,6-Trinitrophenol: is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves multiple steps of nitration, resulting in the substitution of hydrogen atoms with nitro groups at the 2, 4, and 6 positions .
Analyse Des Réactions Chimiques
1,2,3,4,5,6-Hexamethylbenzene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to mellitic acid using strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions can occur, where one or more methyl groups are replaced by other substituents.
2,4,6-Trinitrophenol: undergoes reactions such as:
Reduction: It can be reduced to picramic acid using reducing agents like sodium sulfide.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexamethylbenzene: is used in:
Organometallic Chemistry: It serves as a ligand in the formation of organometallic complexes.
Aromaticity Studies: It is used to study the properties of aromatic compounds.
2,4,6-Trinitrophenol: has applications in:
Explosives: It is used as a high explosive due to its high energy content.
Mécanisme D'action
1,2,3,4,5,6-Hexamethylbenzene: exerts its effects primarily through its aromaticity and ability to form stable complexes with metals. The methyl groups increase the electron density on the benzene ring, enhancing its reactivity in electrophilic substitution reactions .
2,4,6-Trinitrophenol: acts as an explosive due to the rapid decomposition of its nitro groups, releasing a large amount of energy. The nitro groups also make the compound highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6-Hexamethylbenzene: can be compared with other methylated benzenes such as:
Toluene: (methylbenzene)
Xylene: (dimethylbenzene)
Mesitylene: (1,3,5-trimethylbenzene)
2,4,6-Trinitrophenol: can be compared with other nitroaromatic compounds such as:
- 2,4-Dinitrophenol
- Trinitrotoluene (TNT)
- Nitrobenzene
1,2,3,4,5,6-Hexamethylbenzene: is unique due to its high degree of methylation, which significantly alters its chemical properties compared to less methylated benzenes2,4,6-Trinitrophenol is unique due to its high nitrogen content and explosive properties .
Propriétés
Numéro CAS |
30910-44-2 |
|---|---|
Formule moléculaire |
C18H21N3O7 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexamethylbenzene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H18.C6H3N3O7/c1-7-8(2)10(4)12(6)11(5)9(7)3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H3;1-2,10H |
Clé InChI |
ZMIATGOFJNUCHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)C)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




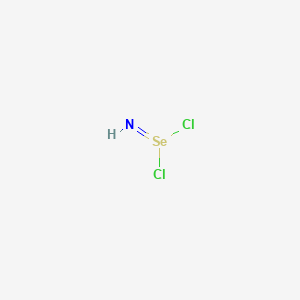
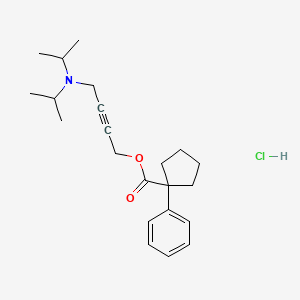
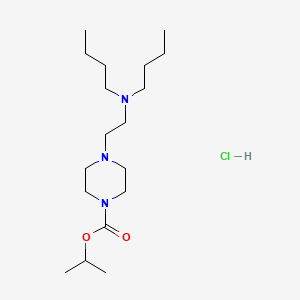
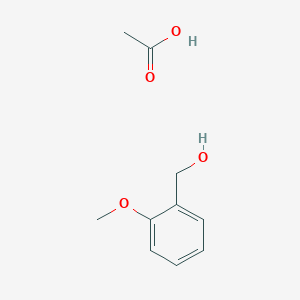
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
